(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one
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Overview
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a piperazine moiety, and a benzylidene group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole intermediate with 1-acetylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-(diethylamino)benzaldehyde under basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group on the piperazine ring. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and piperazine rings
Reduction: Reduced benzylidene group to benzyl group
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological targets to understand its mechanism of action and optimize its efficacy.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the production of a wide range of derivatives with various applications.
Mechanism of Action
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-acetylpiperazin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
- (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one
- (E)-2-(4-acetylpiperazin-1-yl)-5-(4-nitrobenzylidene)thiazol-4(5H)-one
Uniqueness
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one is unique due to the presence of the diethylamino group on the benzylidene moiety. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-22(5-2)17-8-6-16(7-9-17)14-18-19(26)21-20(27-18)24-12-10-23(11-13-24)15(3)25/h6-9,14H,4-5,10-13H2,1-3H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAUKLBNDCHURA-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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